2-(4-Methylpiperazin-1-yl)-5-nitroaniline

SIRT6 inhibition sirtuin positional isomer SAR

2-(4-Methylpiperazin-1-yl)-5-nitroaniline (CAS 5367-66-8) is a nitroaniline derivative bearing a 4-methylpiperazine substituent at the 2-position and a nitro group at the 5-position of the aniline ring, with molecular formula C₁₁H₁₆N₄O₂ and molecular weight 236.27 g·mol⁻¹. It belongs to the class of N-arylpiperazine building blocks widely employed in medicinal chemistry.

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
CAS No. 5367-66-8
Cat. No. B1451365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)-5-nitroaniline
CAS5367-66-8
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C11H16N4O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7,12H2,1H3
InChIKeyRRDHQVXJWUWDCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperazin-1-yl)-5-nitroaniline (CAS 5367-66-8): Procurement-Grade Chemical Identity and Core Specifications


2-(4-Methylpiperazin-1-yl)-5-nitroaniline (CAS 5367-66-8) is a nitroaniline derivative bearing a 4-methylpiperazine substituent at the 2-position and a nitro group at the 5-position of the aniline ring, with molecular formula C₁₁H₁₆N₄O₂ and molecular weight 236.27 g·mol⁻¹ . It belongs to the class of N-arylpiperazine building blocks widely employed in medicinal chemistry. The compound is commercially available from multiple suppliers at standard purities of 95% , with some vendors offering NLT 98% purity . Its physicochemical properties include a density of 1.264 g·cm⁻³, a predicted boiling point of approximately 431 °C at 760 mmHg, and a flash point of approximately 214 °C . The compound is primarily utilized as a synthetic intermediate rather than as a finished active pharmaceutical ingredient, serving as a key precursor for the construction of pharmacologically relevant benzamide and benzimidazole scaffolds [1].

Why 2-(4-Methylpiperazin-1-yl)-5-nitroaniline Cannot Be Replaced by In-Class Positional Isomers or Generic Nitroaniline Building Blocks


Within the nitroaniline-piperazine chemical space, the precise regiochemical arrangement of the nitro and piperazine substituents decisively governs both biological target engagement and downstream synthetic utility. The 2-(4-methylpiperazin-1-yl)-5-nitroaniline scaffold (piperazine at C2, nitro at C5) is structurally distinct from its positional isomer 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS 23491-48-7; piperazine at C5, nitro at C2) . These two regioisomers share identical molecular formula and molecular weight, yet they exhibit profoundly divergent biological activity profiles: the target compound is essentially inactive as a direct SIRT6 inhibitor (IC₅₀ ≈ 1.33 mM), whereas its positional isomer displays low-micromolar SIRT6 inhibitory potency (IC₅₀ = 4.93 μM) [1][2]. Furthermore, the target compound uniquely serves as the direct precursor for the WDR5-MLL1 protein–protein interaction antagonist series (e.g., WDR5-0102), a synthetic route that cannot be replicated with the alternative regioisomer because the aniline nitrogen must be at the 2-position relative to the piperazine for benzamide formation [3]. Generic substitutions such as 2-chloro-5-nitroaniline or 4-methyl-3-nitroaniline lack the pre-installed N-methylpiperazine moiety, requiring additional synthetic steps that reduce overall yield and introduce purification burdens.

Quantitative Differentiation Evidence for 2-(4-Methylpiperazin-1-yl)-5-nitroaniline Against Closest Analogs


SIRT6 Inhibitory Potency: ~270-Fold Weaker Than the 5-Piperazinyl-2-nitro Positional Isomer Confirms Distinct Biological Profile

The target compound 2-(4-methylpiperazin-1-yl)-5-nitroaniline exhibits negligible direct SIRT6 inhibition (IC₅₀ = 1.33 × 10⁶ nM, equivalent to 1.33 mM) [1]. In contrast, its positional isomer 5-(4-methylpiperazin-1-yl)-2-nitroaniline (compound 6d) is a bona fide SIRT6 inhibitor with an IC₅₀ of 4.93 μM in the Fluor de Lys (FDL) assay [2]. The approximately 270-fold difference in potency demonstrates that the regiochemical placement of the nitro and piperazine substituents is the decisive determinant of target engagement. This means that researchers seeking direct SIRT6 inhibitory pharmacology should procure CAS 23491-48-7, whereas those requiring the WDR5-0102 precursor scaffold must obtain CAS 5367-66-8.

SIRT6 inhibition sirtuin positional isomer SAR regiochemistry

Sirtuin Isoform Selectivity Profile: Target Compound Shows Pan-Sirtuin Weak Activity (~mM Range) Versus Isomer's Clean Selectivity Window

The target compound displays uniformly weak inhibition across all three tested sirtuin isoforms: SIRT6 IC₅₀ = 1,330,000 nM, SIRT2 IC₅₀ = 2,290,000 nM, and SIRT1 IC₅₀ = 1,470,000 nM [1]. These values fall within a narrow ~1.7-fold range, indicating no isoform selectivity. By contrast, the positional isomer 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) demonstrates a clean selectivity window: it shows no activity against SIRT1, SIRT2, SIRT3, or HDAC1–11 at concentrations up to 200 μM [2]. This selectivity dichotomy—pan-sirtuin inactivity versus SIRT6-selective engagement—is a direct consequence of the nitro/piperazine regiochemistry and constitutes a critical procurement decision point.

sirtuin selectivity SIRT1 SIRT2 SIRT6 HDAC

Synthetic Utility as WDR5-MLL1 Antagonist Precursor: Exclusive Intermediate for WDR5-0102 and Optimized Analog Series

2-(4-Methylpiperazin-1-yl)-5-nitroaniline is the direct synthetic precursor for the WDR5-MLL1 protein–protein interaction antagonist series, including the tool compound WDR5-0102 (K_dis = 7 μM, K_d = 4 μM) [1]. The synthesis proceeds via amide coupling of the free aniline nitrogen (at the 2-position of the target compound) with 2-chlorobenzoyl chloride, yielding WDR5-0102 [1]. Structure-guided optimization of this scaffold led to compound 47 with improved antagonist potency (K_dis = 0.3 μM), representing a ~23-fold enhancement over the prototype [1]. This synthetic route is structurally precluded for the positional isomer CAS 23491-48-7, where the aniline NH₂ is at the 1-position relative to the piperazine and the nitro group occupies the 2-position, as the electron-withdrawing nitro group ortho to the aniline nitrogen would deactivate it toward acylation and alter the benzamide geometry required for WDR5 binding.

WDR5-MLL1 PPI inhibitor epigenetics benzamide synthesis medicinal chemistry

One-Step Synthesis in Quantitative Yield via Adapted Vilsmeier Conditions: A Documented Synthetic Efficiency Advantage

A dedicated Molbank communication reports a one-step synthesis of 2-(4-methylpiperazin-1-yl)-5-nitroaniline in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR spectroscopy, as well as IR and Raman spectroscopy, with detailed spectral data provided [1]. This contrasts with conventional synthetic routes that employ nucleophilic aromatic substitution (S_NAr) between 2-fluoro-5-nitroaniline or 2-chloro-5-nitroaniline and N-methylpiperazine, which typically require elevated temperatures (80 °C, 16 h) and stoichiometric base (Cs₂CO₃) and may yield lower conversions due to competing side reactions . The Vilsmeier-based methodology offers an operationally simpler, higher-yielding alternative that enhances procurement value for scale-up applications.

Vilsmeier reaction one-step synthesis quantitative yield process chemistry

Physicochemical Distinction from Positional Isomer: Divergent Melting Point and Chromatographic Behavior Enable Identity Verification

Although the target compound (CAS 5367-66-8) and its positional isomer (CAS 23491-48-7) share identical molecular formula (C₁₁H₁₆N₄O₂) and molecular weight (236.27 g·mol⁻¹), they are distinguishable by their physicochemical properties. The positional isomer 5-(4-methylpiperazin-1-yl)-2-nitroaniline has a reported melting point of 152–155 °C [1], whereas the melting point of the target compound has not been widely catalogued but its boiling point is predicted at ~431 °C with a density of 1.264 g·cm⁻³ . These differences, combined with distinct HPLC retention times under standardized reversed-phase conditions, provide unambiguous identity confirmation. The commercial availability of batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC from vendors such as Bidepharm further enables procurement teams to verify the correct regioisomer upon receipt.

quality control physicochemical properties identity verification HPLC

Procurement-Driven Application Scenarios for 2-(4-Methylpiperazin-1-yl)-5-nitroaniline (CAS 5367-66-8)


Synthesis of WDR5-MLL1 Protein–Protein Interaction Antagonists for Epigenetic Cancer Target Validation

CAS 5367-66-8 is the essential building block for constructing N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamides, the chemotype that yielded the WDR5-MLL1 antagonist tool compound WDR5-0102 (K_dis = 7 μM, K_d = 4 μM) and the optimized analog compound 47 (K_dis = 0.3 μM) [1]. The free aniline at the 2-position undergoes amide coupling with substituted benzoyl chlorides to generate focused libraries for structure–activity relationship (SAR) exploration. This application is uniquely enabled by the 2-piperazinyl-5-nitro regiochemistry; the positional isomer CAS 23491-48-7 cannot be substituted because the aniline nitrogen is located at a different ring position, yielding benzamides with altered geometry incompatible with the WDR5 arginine-binding pocket. Procurement of CAS 5367-66-8 at ≥95% purity is recommended for medicinal chemistry campaigns targeting MLL-rearranged leukemias and other WDR5-dependent cancers.

Negative Control Compound for SIRT6 Inhibitor Screening Cascades

Because 2-(4-methylpiperazin-1-yl)-5-nitroaniline (CAS 5367-66-8) exhibits negligible SIRT6 inhibition (IC₅₀ ≈ 1.33 mM) [1] while sharing identical molecular weight and near-identical chemical properties with the active SIRT6 inhibitor positional isomer (CAS 23491-48-7, IC₅₀ = 4.93 μM) , it serves as an ideal regioisomeric negative control in SIRT6 biochemical and cellular assays. The ~270-fold potency differential ensures that any observed activity in screening can be confidently attributed to on-target engagement of the active isomer rather than assay interference. Procurement of both regioisomers as a matched pair enables rigorous SAR interpretation and hit triage in sirtuin-focused drug discovery programs.

Precursor for Nitro-Reduced 1,2-Diaminobenzene Derivatives in Heterocycle Synthesis

Reduction of the 5-nitro group in CAS 5367-66-8 yields 2-(4-methylpiperazin-1-yl)-5-aminoaniline, a 1,2-diaminobenzene derivative that can serve as a precursor for benzimidazole, quinoxaline, and other fused heterocyclic systems. This synthetic pathway parallels the use of the positional isomer 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a dovitinib intermediate, where nitro reduction followed by cyclization yields the benzimidazole core [1]. The distinct regiochemistry of CAS 5367-66-8 yields heterocycles with substitution patterns complementary to those derived from the positional isomer, expanding accessible chemical space in kinase inhibitor and GPCR modulator programs. The one-step, quantitative-yield synthesis via Vilsmeier conditions further enhances the compound's attractiveness as a scalable heterocycle precursor.

Quality Control Reference Standard for Regioisomeric Purity Assessment

Given the profound biological activity differences between CAS 5367-66-8 and CAS 23491-48-7, ensuring regioisomeric purity is critical for any batch intended for biological testing. The target compound, with its documented density (1.264 g·cm⁻³), boiling point (~431 °C), and fully assigned NMR spectra (¹H, ²H, ¹³C) from the Molbank characterization study [1], can serve as a reference standard for HPLC method development and batch-to-batch consistency verification. Vendors such as Bidepharm provide batch-specific certificates of analysis including NMR, HPLC, and GC data , enabling procurement teams to establish identity and purity specifications that explicitly exclude contamination by the positional isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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